molecular formula C18H14ClNO3 B12112107 6-chloro-N-(2,5-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-(2,5-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12112107
M. Wt: 327.8 g/mol
InChI Key: OVRKDDBQKQFVPO-UHFFFAOYSA-N
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Description

6-chloro-N-(2,5-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a chromene core with a chloro substituent and a carboxamide group, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(2,5-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a phenol derivative and an aldehyde, under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro substituent can be introduced via a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an amine, such as 2,5-dimethylaniline, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(2,5-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted chromene derivatives.

Scientific Research Applications

6-chloro-N-(2,5-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2,5-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biological processes.

    Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.

    Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N-(2,5-dimethylphenyl)pyridine-3-carboxamide: Similar structure but with a pyridine ring instead of a chromene core.

    6-chloro-N-(2,5-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide: Similar structure with a different position of the oxo group.

Uniqueness

6-chloro-N-(2,5-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide is unique due to its specific substitution pattern on the chromene core, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C18H14ClNO3

Molecular Weight

327.8 g/mol

IUPAC Name

6-chloro-N-(2,5-dimethylphenyl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C18H14ClNO3/c1-10-3-4-11(2)14(7-10)20-18(22)17-9-15(21)13-8-12(19)5-6-16(13)23-17/h3-9H,1-2H3,(H,20,22)

InChI Key

OVRKDDBQKQFVPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl

Origin of Product

United States

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